![molecular formula C10H10N2 B6335990 4-(4-Methylphenyl)imidazole CAS No. 670-91-7](/img/structure/B6335990.png)
4-(4-Methylphenyl)imidazole
Overview
Description
4-(4-Methylphenyl)imidazole (4-MIPI) is an organic compound that has been studied in recent years due to its potential medical and industrial applications. It is a derivative of imidazole, a five-membered heterocyclic aromatic compound, with a methyl group attached to the fourth position of the benzene ring. 4-MIPI has been studied for its potential use as a pharmaceutical agent, as a corrosion inhibitor, and as a catalyst for the synthesis of other compounds. We will also discuss potential future directions of research for 4-MIPI.
Scientific Research Applications
Fuel Cell Technology
4-(4-Methylphenyl)imidazole derivatives have been explored in the field of fuel cell technology. For instance, imidazole and 1-methyl imidazole have been used as additives in polybenzimidazole equilibrated with phosphoric acid, demonstrating their potential as high-temperature proton-conducting polymer electrolytes. The presence of these compounds significantly affects the conductivity of membranes, a critical factor in the performance of fuel cells (Schechter & Savinell, 2002).
Corrosion Inhibition
The compound and its derivatives are also notable for their role in corrosion inhibition, particularly in protecting metals like copper. Studies have shown that imidazole derivatives, including 4-methyl-1-phenyl imidazole, can significantly enhance the inhibiting efficiency in chloride media as the solution pH increases. This effect is attributed to the stronger adsorption of the neutral imidazole molecule at higher pH values (Ćurković, Stupnišek-lisac, & Takenouti, 2010). Moreover, the interaction of imidazole derivatives with copper has been studied extensively, revealing that certain derivatives like 1-(p-tolyl)-4-methylimidazole exhibit high inhibitory efficiency, thereby offering a protective layer against corrosion (Gašparac, Martin, & Stupnišek-lisac, 2000).
Molecular Docking and Pharmaceutical Applications
Imidazole derivatives have been subject to molecular docking studies to understand their potential in pharmaceutical applications. For instance, a study on the molecular docking of imidazole compounds to the active site of Candida albicans dihydrofolate reductase showed that these molecules bind tightly to the target protein, indicating potential use in antifungal or antimicrobial therapies (Jayashree et al., 2019).
Biological and Chemical Studies
The structural and biological properties of imidazole derivatives have been a subject of interest. One study focused on the synthesis and characterization of a specific imidazole derivative, revealing its significant biological activities like antimicrobial and anticancer properties (Ramanathan, 2017).
properties
IUPAC Name |
5-(4-methylphenyl)-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-11-7-12-10/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGFZUOECZAJFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371711 | |
Record name | 5-(4-methylphenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-p-Tolyl-1H-imidazole | |
CAS RN |
670-91-7 | |
Record name | 5-(4-methylphenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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